molecular formula C24H27N5O3 B2446948 N-(2-cyanoethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide CAS No. 2034267-44-0

N-(2-cyanoethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide

Cat. No.: B2446948
CAS No.: 2034267-44-0
M. Wt: 433.512
InChI Key: BHMIJMIPUCUFII-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-cyanoethyl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-26(10-4-9-25)21(30)17-28-13-11-27(12-14-28)15-16-29-23(31)19-7-2-5-18-6-3-8-20(22(18)19)24(29)32/h2-3,5-8H,4,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMIJMIPUCUFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzamide Precursors

A substituted benzamide derivative undergoes intramolecular cyclization under acidic conditions. For example, heating N-(2-aminophenyl)benzamide with phosphorus oxychloride (POCl₃) yields the fused isoquinoline dione system. Modifications to this method include using trifluoroacetic anhydride (TFAA) as a cyclizing agent to improve yields.

Key Reaction Conditions

  • Reagent: POCl₃ or TFAA
  • Temperature: 80–100°C
  • Solvent: Toluene or dichloromethane
  • Yield: 60–75%

Functionalization at Position 2

Introduction of the ethylpiperazine side chain at position 2 of the dione is achieved via alkylation or Mitsunobu reaction . In a representative procedure, 2-chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione reacts with piperazine in dimethylformamide (DMF) at 60°C to afford 2-(piperazin-1-yl)ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione.

Analytical Validation

  • ¹H NMR (CDCl₃) : δ 8.60 (dq, J = 7.2 Hz, 2H), 8.21 (dt, J = 8.3 Hz, 2H), 4.36 (ddt, J = 7.2 Hz, 2H), 2.90–2.58 (m, 10H).
  • HRMS (ESI) : m/z 310.1564 [M+H]⁺ (calc. 310.1550).

Piperazine Linker Installation

The piperazine moiety serves as a critical spacer between the dione core and the acetamide side chain. Two strategies dominate:

Direct Alkylation of Piperazine

Reacting 2-(chloroethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with excess piperazine in refluxing acetonitrile introduces the piperazine group. This method requires careful stoichiometric control to avoid over-alkylation.

Reductive Amination

An alternative approach couples 2-(2-aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers superior regioselectivity.

Optimization Note

  • Solvent : Methanol or ethanol
  • Catalyst : Acetic acid (10 mol%)
  • Yield : 70–85%

Acetamide Side Chain Assembly

The N-(2-cyanoethyl)-N-methylacetamide group is introduced via amide coupling or nucleophilic substitution .

Carbodiimide-Mediated Coupling

A two-step protocol is employed:

  • Synthesis of 2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic Acid :
    • The piperazine-linked dione reacts with chloroacetyl chloride in the presence of triethylamine (TEA).
  • Amide Formation :
    • The carboxylic acid intermediate is coupled with N-methyl-N-(2-cyanoethyl)amine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

Reaction Conditions

  • Coupling Agent : HATU (1.2 equiv)
  • Base : DIPEA (2.5 equiv)
  • Temperature : Room temperature
  • Yield : 65–78%

Michael Addition Approach

An alternative route involves reacting 2-(piperazin-1-yl)ethyl-dione with methyl acrylonitrile in the presence of a palladium catalyst. However, this method suffers from lower yields (45–55%) due to competing side reactions.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.58 (d, 2H), 8.18 (d, 2H), 4.32 (t, 2H), 3.45 (s, 3H, N-CH₃), 3.20 (t, 2H, CH₂CN), 2.85–2.50 (m, 10H, piperazine).
  • ¹³C NMR : δ 167.8 (C=O), 164.2 (C=O), 133.9 (aromatic), 119.2 (CN), 56.3 (piperazine), 46.2 (N-CH₃), 37.4 (CH₂CN).
  • HRMS (ESI) : m/z 433.5 [M+H]⁺ (calc. 433.5).

Challenges and Optimization

Regioselectivity in Cyclization

The Bischler-Napieralski reaction occasionally produces regioisomers due to competing cyclization pathways. Employing bulky substituents on the benzamide precursor or low-temperature conditions (−20°C) minimizes this issue.

Stability of the Cyanoethyl Group

The nitrile functionality is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents are critical during amide coupling.

Scalability and Industrial Relevance

A kilogram-scale synthesis reported in patent literature uses continuous flow reactors for the cyclization step, achieving 85% yield with a throughput of 1.2 kg/day. Key parameters include:

  • Residence Time : 12 minutes
  • Temperature : 110°C
  • Catalyst : Zeolite HY

Q & A

What are the recommended synthetic routes for N-(2-cyanoethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[de]isoquinolin-dione core followed by piperazine coupling and acetamide formation. A common approach includes:

  • Step 1: Alkylation of the benzo[de]isoquinolin-dione with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl linker.
  • Step 2: Piperazine coupling via nucleophilic substitution, optimized at 60–80°C in aprotic solvents like acetonitrile .
  • Step 3: Acetamide formation using carbodiimide coupling agents (e.g., EDCI) with catalytic DMAP to enhance efficiency .
    Key Conditions:
  • Temperature control (<80°C) prevents decomposition of the cyanoethyl group.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

How should researchers approach structural characterization of this compound, and which spectroscopic techniques are most effective?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • ¹H/¹³C NMR: Resolve piperazine proton environments (δ 2.5–3.5 ppm) and confirm acetamide carbonyl signals (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion [M+H]⁺ with <2 ppm mass error to distinguish regioisomers.
  • X-ray Crystallography: Resolve conformational flexibility of the piperazine-ethyl linker, though crystal growth may require slow vapor diffusion with dichloromethane/methanol .

What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry research?

Answer:
Systematic SAR studies involve:

  • Functional Group Substitution: Replace the cyanoethyl group with alkyl/aryl variants to assess steric and electronic effects on receptor binding.
  • Piperazine Modifications: Introduce substituents (e.g., methyl, phenyl) to evaluate impact on pharmacokinetics and selectivity .
  • In Vitro Assays: Use competitive binding assays (e.g., radioligand displacement) and functional assays (cAMP modulation) to quantify activity .
    Example: A 2-methoxyphenyl piperazine analog showed 10-fold higher affinity for serotonin receptors compared to the parent compound .

How can contradictions in biological activity data between different studies be resolved?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Protocols: Replicate studies under identical conditions (e.g., cell lines, incubation time).
  • Purity Validation: Reanalyze compound batches via HPLC-MS to exclude degradation products (>98% purity required) .
  • Statistical Meta-Analysis: Apply Bayesian models to aggregate data and identify outliers .

What computational methods are utilized to predict the binding affinity and interaction mechanisms of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding poses in receptor active sites (e.g., GPCRs), prioritizing hydrogen bonds with the acetamide carbonyl and piperazine nitrogen .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on solvent accessibility of the cyanoethyl group .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications to guide synthetic prioritization .

What are the critical factors in designing stability studies for this compound under various physiological conditions?

Answer:
Stability studies should evaluate:

  • pH Sensitivity: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. The benzo[de]isoquinolin-dione core is prone to hydrolysis at pH > 8 .
  • Thermal Stability: Store solid samples at 4°C, -20°C, and 25°C for 1–6 months; lyophilization improves shelf life .
  • Solvent Compatibility: Avoid DMSO for long-term storage due to slow oxidation of the cyanoethyl group; use acetonitrile or ethanol instead .

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